Methyl 4-[(diphenylcarbamoyl)oxy]benzoate
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Overview
Description
Methyl 4-[(diphenylcarbamoyl)oxy]benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group and a diphenylcarbamoyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of methyl 4-hydroxybenzoate with diphenylcarbamoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(diphenylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of 4-hydroxybenzoic alcohol derivatives.
Substitution: Formation of halogenated benzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 4-[(diphenylcarbamoyl)oxy]benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in various biochemical assays .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and as a stabilizer in polymer formulations .
Mechanism of Action
The mechanism of action of Methyl 4-[(diphenylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
- Methyl 4-[(phenoxycarbonyl)oxy]benzoate
- Ethyl 4-[(4-methylbenzyl)oxy]benzoate
- Methyl 4-(benzyloxy)-3-methoxybenzoate
Comparison: Methyl 4-[(diphenylcarbamoyl)oxy]benzoate is unique due to the presence of the diphenylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-(diphenylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C21H17NO4/c1-25-20(23)16-12-14-19(15-13-16)26-21(24)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
LRRADLDOORUGGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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